An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This technical guide provides a comprehensive overview of 1-Fluoro-3-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical and material science industries. While the initial query referenced "1-Fluoro-3-(3-nitrophenyl)benzene," our analysis of chemical databases and common synthetic reagents strongly indicates that the compound of interest is 1-Fluoro-3-nitrobenzene , corresponding to the CAS Number 402-67-5 . This guide will focus on this well-documented and widely utilized compound.
1-Fluoro-3-nitrobenzene is a disubstituted benzene derivative featuring a fluorine atom and a nitro group in a meta arrangement.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex organic molecules. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom serves as an excellent leaving group. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amine, providing a versatile handle for further synthetic manipulations.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][3] As such, fluorinated building blocks like 1-Fluoro-3-nitrobenzene are in high demand. This guide will delve into the core aspects of this compound, from its fundamental properties and synthesis to its diverse applications and safe handling protocols, providing researchers, scientists, and drug development professionals with a detailed and practical resource.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and properties is fundamental to its effective use in research and development.
Synonyms: m-Fluoronitrobenzene, m-Nitrofluorobenzene, 3-Fluoronitrobenzene.[4][5]
Physicochemical Data Summary
The key physicochemical properties of 1-Fluoro-3-nitrobenzene are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 402-67-5 | [4][5][6] |
| Molecular Formula | C₆H₄FNO₂ | [4][5][6] |
| Molecular Weight | 141.10 g/mol | [5][6][7] |
| Appearance | Clear brown liquid | [1] |
| Melting Point | 1.7 °C (lit.) | [7] |
| Boiling Point | 205 °C (lit.) | [1][7] |
| Density | 1.325 g/mL at 25 °C (lit.) | [1][7] |
| Refractive Index | n20/D 1.525 (lit.) | [1][7] |
| Flash Point | 76 °C (168.8 °F) | [7] |
| Water Solubility | Immiscible | [1] |
| InChI Key | WMASLRCNNKMRFP-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC(=CC(=C1)F)[O-] | [5] |
Synthesis and Manufacturing
The synthesis of 1-Fluoro-3-nitrobenzene can be achieved through various methods. One common laboratory-scale synthesis involves the decarboxylation of 2-nitro-4-fluorobenzoic acid.
Example Synthetic Protocol: Decarboxylation of 2-Nitro-4-fluorobenzoic Acid
This method utilizes a copper-catalyzed decarboxylation reaction.
Reaction Scheme:
Step-by-Step Methodology: [8]
-
Apparatus Setup: A Schlenk reaction tube is equipped with a magnetic stirrer.
-
Charging the Reaction Vessel: The reaction tube is charged with silver sulfate (6.2 mg), copper acetate (36.3 mg), 2,9-dimethyl-1,10-phenanthroline (12.5 mg), 2-nitro-4-fluorobenzoic acid (37 mg), and sodium chloride (17.5 mg).
-
Solvent Addition: 4 mL of dimethyl sulfoxide (DMSO) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to 160 °C in the presence of oxygen and stirred for 24 hours.
-
Work-up: After the reaction is complete, it is quenched by the addition of distilled water.
-
Extraction: The product is extracted with ethyl acetate (3 x 10 mL).
-
Isolation: The combined organic phases are concentrated to yield the final product, 1-Fluoro-3-nitrobenzene.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of 1-Fluoro-3-nitrobenzene is crucial. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹⁵N NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants provide definitive information about the connectivity of the atoms.[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the C-F bond and the nitro group (NO₂).
-
Gas Chromatography (GC): GC is a standard method for assessing the purity of volatile compounds like 1-Fluoro-3-nitrobenzene.
Applications in Research and Drug Development
1-Fluoro-3-nitrobenzene is a versatile building block in organic synthesis, primarily due to the unique reactivity conferred by its substituents.
Role as a Synthetic Intermediate
The compound is widely used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][11] Its utility stems from two key reactive sites: the fluorine atom, which can be displaced via nucleophilic aromatic substitution, and the nitro group, which can be reduced to an aniline.
Significance in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a widely used strategy in drug design.[2] Fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3] 1-Fluoro-3-nitrobenzene serves as a key starting material for introducing a fluorine atom into a specific position on an aromatic ring. The resulting fluorinated compounds have found applications in various therapeutic areas, including oncology and central nervous system disorders.[2][11]
Reactivity and Synthetic Transformations
The reactivity of 1-Fluoro-3-nitrobenzene is dominated by the interplay between the fluoro and nitro substituents.
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. While the fluorine in 1-Fluoro-3-nitrobenzene is in the meta position relative to the nitro group, the overall electron-deficient nature of the ring still facilitates SNAr reactions, with the fluorine atom acting as a good leaving group. This reaction is a cornerstone for creating C-O, C-N, and C-S bonds.[12][13]
Typical SNAr Protocol:
-
Reactant Preparation: A solution of 1-Fluoro-3-nitrobenzene (1 mmol) is prepared in a suitable polar aprotic solvent, such as DMF or DMSO.
-
Nucleophile Addition: The desired nucleophile (e.g., an amine, alkoxide, or thiol, typically 1.1-1.2 equivalents) is added to the solution. A base may be required to deprotonate the nucleophile.
-
Reaction Conditions: The reaction mixture is stirred, often with heating, until completion, which is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Isolation: The reaction is quenched with water, and the product is isolated by extraction with an organic solvent, followed by purification, typically through column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group of 1-Fluoro-3-nitrobenzene can be readily reduced to an amino group (NH₂) using various reducing agents, such as H₂ with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Sn/HCl). This transformation yields 3-fluoroaniline, a valuable intermediate for further functionalization, such as diazotization or acylation reactions.
Safety, Handling, and Storage
1-Fluoro-3-nitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][14]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[14][15]
-
GHS Pictograms: GHS06 (Skull and Crossbones), GHS08 (Health Hazard).[14][15]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.[14][16]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter.[15]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from heat, sparks, and open flames.[16]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[16]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][16]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Conclusion
1-Fluoro-3-nitrobenzene (CAS 402-67-5) is a chemical intermediate of significant value in modern organic synthesis. Its unique reactivity, stemming from the meta-disposed fluoro and nitro groups, makes it a versatile building block for a wide range of complex molecules. Its importance is particularly pronounced in the field of drug discovery, where the strategic introduction of fluorine is a key tactic for optimizing the properties of therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in both academic and industrial research settings.
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ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
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